Tungsten tetrafluoride

Molecular geometry Relativistic effects Ab initio computation

Tungsten tetrafluoride (WF4, CAS 13766-47-7) is a binary tungsten(IV) fluoride of the formula F4W with a molecular weight of 259.83 g/mol, appearing as a reddish-brown to black hygroscopic solid. First prepared and characterized in pure form by Priest and Schumb via reduction of WF6 with benzene, WF4 decomposes rather than melting when heated in vacuo at temperatures approaching 800 °C.

Molecular Formula F4W
WF4
Molecular Weight 259.8 g/mol
CAS No. 13766-47-7
Cat. No. B079251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTungsten tetrafluoride
CAS13766-47-7
Molecular FormulaF4W
WF4
Molecular Weight259.8 g/mol
Structural Identifiers
SMILESF[W](F)(F)F
InChIInChI=1S/4FH.W/h4*1H;/q;;;;+4/p-4
InChIKeyXRXPBLNWIMLYNO-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tungsten Tetrafluoride (WF4) CAS 13766-47-7: Procurement-Relevant Baseline Properties for Research and Industrial Sourcing


Tungsten tetrafluoride (WF4, CAS 13766-47-7) is a binary tungsten(IV) fluoride of the formula F4W with a molecular weight of 259.83 g/mol, appearing as a reddish-brown to black hygroscopic solid [1]. First prepared and characterized in pure form by Priest and Schumb via reduction of WF6 with benzene, WF4 decomposes rather than melting when heated in vacuo at temperatures approaching 800 °C [1]. Subsequent work established that WF4 possesses a polymeric solid-state structure, as evidenced by Mössbauer spectroscopy and magnetic susceptibility measurements [2]. The compound is soluble in acetonitrile but insoluble in benzene, toluene, and carbon tetrachloride, with a pycnometric density of 6.12 g/cm³ [3]. WF4 has been invoked together with tungsten pentafluoride (WF5) as a key intermediate in the chemical vapor deposition (CVD) of tungsten films using tungsten hexafluoride (WF6), where its non-volatile character governs the self-limiting growth behavior critical to semiconductor fabrication [4].

Why Tungsten Tetrafluoride (WF4) Cannot Be Simply Replaced by In-Class Tungsten Halides or Group 6 Tetrafluorides in R&D and Process Chemistry


Despite sharing the tetrafluoride stoichiometry with its lighter Group 6 congeners CrF4 and MoF4, and the W(IV) oxidation state with WCl4, tungsten tetrafluoride exhibits a unique combination of solid-state and molecular properties that precludes simple functional interchange. Ab initio calculations have demonstrated that WF4 adopts a non-tetrahedral D2h/D2d ground-state geometry, whereas CrF4 and MoF4 are energetically favored in tetrahedral (Td) configurations—a divergence attributable to relativistic effects in tungsten that fundamentally alters bonding and reactivity [1]. In CVD applications, WF4 is distinctively non-volatile at ordinary substrate temperatures (~30 °C), functioning as a self-limiting blocking agent during silicon-reduced tungsten deposition, whereas its most common precursor analog, WF6, is a gas (bp 17.1 °C) that cannot provide this self-limiting film thickness control [2]. Additionally, WF4's pycnometric density (6.12 g/cm³) is 32.5% higher than that of WCl4 (4.62 g/cm³), reflecting fundamentally different packing and polymeric structural motifs [3]. These quantifiable differences mean that procurement decisions predicated on in-class substitution—whether by oxidation state, halide type, or periodic group—will lead to divergent experimental outcomes in synthesis, CVD process engineering, and thermochemical modeling.

Quantitative Differentiation Evidence for Tungsten Tetrafluoride (WF4) Against Closest Analogs: A Procurement Selection Guide


Molecular Ground-State Geometry: Non-Tetrahedral WF4 (D2h) vs. Tetrahedral CrF4 and MoF4 (Td)

WF4 exhibits a fundamentally different molecular ground-state geometry compared to its lighter Group 6 tetrafluoride congeners. In the WF4 molecule, the least-energy structure is of D2h symmetry in the singlet 1A1 state, whereas for both CrF4 and MoF4, the tetrahedral (Td) configuration of nuclei in the electronic 3A2 symmetry state is energetically most favorable. The tetrahedral (Td, 3A2) configuration in WF4 lies 6305 cm⁻¹ (approximately 0.78 eV or 75.4 kJ/mol) above the D2h ground state and represents a saddle point on the potential energy surface [1]. This structural divergence is a direct consequence of relativistic effects in the heavy tungsten atom, which alter the relative energies of electronic states across the CrF4 → MoF4 → WF4 series [1].

Molecular geometry Relativistic effects Ab initio computation

Sublimation Thermodynamics: WF4 Sublimes with Disproportionation at 281.2 kJ/mol vs. MoF4 at 204.5 kJ/mol

The sublimation behavior of WF4 is markedly different from that of MoF4, both in energetic cost and in the chemical identity of the vapor-phase species. Knudsen effusion mass-spectrometric measurements demonstrate that the sublimation of both compounds is accompanied by disproportionation, but the saturated vapor above molybdenum tetrafluoride consists of MoF5 molecules, whereas above tungsten tetrafluoride it consists of WF6 molecules [1]. The standard sublimation enthalpy (ΔH°sub, 298.15 K) determined via second-law and third-law thermodynamic analyses is 281.2 ± 16.7 kJ/mol for WF4 versus 204.5 ± 22.2 kJ/mol for MoF4—a difference of 76.7 kJ/mol (37.5% higher for WF4). The corresponding disproportionation reaction enthalpies are 93.7 ± 12.6 kJ/mol for WF4 and 152.7 ± 6.3 kJ/mol for MoF4 [1].

Sublimation enthalpy Disproportionation Vapor-phase composition

Solid-State Density: WF4 (6.12 g/cm³) is 32.5% Denser than WCl4 (4.62 g/cm³)

Tungsten tetrafluoride exhibits a significantly higher solid-state density than its chloride analog in the same W(IV) oxidation state. The pycnometric density of WF4 has been experimentally determined as 6.12 g/cm³ [1], while tungsten tetrachloride (WCl4) has a reported density of 4.62 g/cm³ [2]. This represents a 32.5% higher density for the fluoride, attributable to the smaller ionic radius of fluoride versus chloride, enabling more efficient packing in the polymeric chain structure that both compounds share. Despite both WF4 and WCl4 possessing polymeric solid-state structures with octahedral coordination at tungsten, the fluoride's compact structure yields markedly different mass-per-unit-volume characteristics.

Pycnometric density Crystal packing Halide comparison

WF4 as the Non-Volatile Self-Limiting Blocking Agent in Tungsten CVD: Key Mechanistic Differentiator from Volatile WF6

In low-pressure chemical vapor deposition (LPCVD) of tungsten via silicon reduction of WF6, WF4 plays a unique mechanistic role that its precursor analog WF6 cannot replicate. It has been experimentally demonstrated that the self-limiting effect—whereby tungsten film growth abruptly halts after reaching a thin, self-limited thickness—is caused by the formation of the non-volatile subfluoride WF4, which accumulates as a blocking layer on the growth surface [1]. The temperature dependence of the self-limiting film thickness exhibits a characteristic maximum near 350 °C, indicating that at this temperature the rate of WF4 formation is minimized relative to temperatures above and below [1]. Complementary experiments confirmed that when a hot (~600 °C) tungsten surface is exposed to WF6, nonvolatile WF4 accumulates on a nearby SiO2 surface held at ~30 °C, and disproportionation of this WF4 upon heating above 350 °C produces a reactive tungsten state that induces rapid selectivity loss [2]. In contrast, WF6 is a gas at room temperature (bp 17.1 °C) and cannot function as a self-limiting blocking agent.

Chemical vapor deposition Self-limiting growth Selectivity loss

Electron Affinity: WF4 (≥2.3–2.6 eV) Exceeds WF5 (≥0.8 eV) by a Factor of Approximately 3

Tungsten tetrafluoride exhibits a substantially higher electron affinity than the adjacent oxidation-state fluoride WF5. Electron impact mass spectrometric studies on WF6 have yielded electron affinity values for the fragment species. The electron affinity of WF4 has been determined as 2.59998 eV (EIAE method; De Wall and Neuert, 1977) and ≥2.30 ± 0.10 eV (Thynne and Harland, 1973), while the electron affinity of WF5 has been estimated as ≥0.8 eV from the same experimental framework [1][2]. The ion WF4⁻ was observed as a product from all three reactant precursors (WF6, WOF4, WF5), and the derived electron affinities from each process were found to be in close agreement, indicating negligible product excitation [2]. This approximately 3-fold difference in electron affinity has significant implications for gas-phase ion chemistry and plasma processes.

Electron affinity Negative ion formation Mass spectrometry

Optimal Research and Industrial Application Scenarios for Tungsten Tetrafluoride (WF4) Based on Verified Differentiation Evidence


Fundamental Studies of Relativistic Effects on Molecular Geometry in Heavy Transition Metal Tetrahalides

WF4 serves as the definitive benchmark compound for investigating relativistic effects on molecular geometry in the Group 6 tetrafluoride series. Because WF4 uniquely adopts a non-tetrahedral D2h ground state, whereas CrF4 and MoF4 are tetrahedral (Td), comparative spectroscopic and computational studies across this series can isolate the contribution of scalar relativistic effects to molecular structure [1]. This scenario is directly validated by the ab initio evidence that the Td configuration in WF4 lies 6305 cm⁻¹ above the D2h ground state and is a saddle point, while Td is the minimum for CrF4 and MoF4 [1]. Procurement of high-purity WF4 is essential for researchers conducting gas-phase electron diffraction, high-level coupled-cluster calculations, or vibrational spectroscopy aimed at quantifying relativistic bond-length contractions and angular distortions in 5d metal fluorides.

Mechanistic Studies and Process Optimization of Selective vs. Blanket Tungsten CVD for Semiconductor Device Fabrication

WF4 is the critical intermediate species governing the self-limiting growth behavior in silicon-reduced tungsten LPCVD. Process engineers seeking to control the transition between selective (patterned) and blanket (full-wafer) tungsten deposition require WF4 either as a reference material for surface science studies or as a calibrant for in-situ monitoring of the WF4 blocking layer. The evidence that WF4 is non-volatile at ~30 °C and accumulates as a self-limiting blocking agent on SiO2, with a self-limiting thickness maximum near 350 °C, makes WF4 indispensable for mechanistic investigations and reactor design optimization [2][3]. This scenario applies to both academic research groups developing next-generation metallization schemes and industrial R&D teams optimizing tungsten plug and via fill processes.

Synthesis of Tungsten(VI) Mixed-Halide Complexes via Oxidative Addition to WF4

WF4 undergoes clean oxidative addition reactions with elemental fluorine and chlorine (WF4 + X2 → WF4X2) to yield W(VI) mixed-halide species [4]. This reactivity pathway is mechanistically distinct from that of WCl4, which does not undergo analogous fluoride insertion and instead decomposes upon heating. The 32.5% higher density of WF4 (6.12 g/cm³) compared to WCl4 (4.62 g/cm³) additionally affects the stoichiometric scaling of solid-state reactions in sealed-tube or autoclave syntheses [5][6]. Researchers synthesizing WF4Cl2, WF4Br2, or related W(VI) fluoride-halide complexes for catalyst development or precursor chemistry benefit from the predictable stoichiometry and clean reaction profile of WF4 as a starting material.

Thermochemical Modeling and Calorimetric Benchmarking of Tungsten Fluoride Systems

The well-characterized thermochemical parameters of WF4—including its gaseous standard heat of formation ΔHf°298(g) = −222.0 ± 2.5 kcal/mol [7] and sublimation enthalpy of 281.2 ± 16.7 kJ/mol [8]—make it an essential data point for constructing and validating thermochemical networks of the W–F system. The significant quantitative divergence from MoF4 (sublimation enthalpy 204.5 ± 22.2 kJ/mol) underscores the need for compound-specific rather than group-extrapolated thermochemical values. Computational chemists and thermodynamicists developing ab initio thermochemistry databases, CALPHAD assessments, or CVD process models require accurate WF4 thermochemical data to predict equilibrium compositions, deposition rates, and parasitic reaction pathways in tungsten halide systems.

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